

Physical and chemical properties of 2-Bromo-4,4-dimethylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-4,4-dimethylcyclohexanone
Cat. No.:	B8638299

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-4,4-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-4,4-dimethylcyclohexanone** (CAS No. 75620-63-2). While experimental data for this specific compound is limited in publicly available literature, this document consolidates known information and provides predicted properties based on analogous compounds and established chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its synthesis, reactivity, and spectroscopic characteristics.

Introduction

2-Bromo-4,4-dimethylcyclohexanone is an alpha-haloketone, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of a bromine atom adjacent to the carbonyl group makes the alpha-carbon highly electrophilic and

susceptible to nucleophilic attack, enabling a variety of chemical transformations. The gem-dimethyl group at the 4-position influences the molecule's conformation and reactivity. This guide summarizes the available data on its physical and chemical properties, outlines a probable synthetic route, and discusses its potential chemical reactions and spectroscopic features.

Physical and Chemical Properties

Quantitative experimental data for many physical properties of **2-Bromo-4,4-dimethylcyclohexanone** are not readily available. The following tables present a combination of known data for the compound and estimated values based on its starting material, 4,4-dimethylcyclohexanone, and a closely related compound, 2-bromocyclohexanone.

Table 1: General and Physical Properties

Property	Value	Source/Basis
CAS Number	75620-63-2	[1]
Molecular Formula	C ₈ H ₁₃ BrO	[1]
Molecular Weight	205.095 g/mol	[1]
Appearance	N/A (Predicted: Colorless to pale yellow liquid or solid)	[2] [3]
Melting Point	N/A (Predicted: Similar to 4,4-dimethylcyclohexanone's 41-45 °C)	[1]
Boiling Point	N/A (Predicted: Higher than 4,4-dimethylcyclohexanone's 170.6 °C)	[1]
Density	N/A (Predicted: Higher than 4,4-dimethylcyclohexanone's 0.893 g/cm ³)	[1]
Solubility	N/A (Predicted: Soluble in organic solvents like chloroform, ether; limited solubility in water)	[2] [3] [4]

Table 2: Spectroscopic Data (Predicted/Compared with Analogues)

Spectroscopic Technique	Predicted/Comparative Data
¹ H NMR	The proton alpha to the bromine is expected to appear as a multiplet around δ 4.3 ppm. The methylene protons would likely appear as complex multiplets between δ 1.8-2.5 ppm. The methyl protons are expected to be a singlet around δ 1.1 ppm.[5][6]
¹³ C NMR	The carbonyl carbon is predicted in the δ 205-220 ppm range. The carbon bearing the bromine is expected around δ 50-60 ppm. The quaternary carbon is predicted around δ 30-40 ppm. Other ring carbons would appear between δ 20-50 ppm.[7]
IR Spectroscopy	A strong carbonyl (C=O) stretching absorption is expected around 1715 cm^{-1} .[8]
Mass Spectrometry	The mass spectrum is expected to show a molecular ion peak (M ⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of Br, CO, and cleavage of the cyclohexane ring.[9][10]

Synthesis

A standard method for the synthesis of α -bromoketones is the acid-catalyzed bromination of the corresponding ketone.[11][12]

Experimental Protocol: Acid-Catalyzed Bromination of 4,4-Dimethylcyclohexanone

This protocol is a general procedure adapted for the synthesis of **2-Bromo-4,4-dimethylcyclohexanone** from 4,4-dimethylcyclohexanone.

Materials:

- 4,4-Dimethylcyclohexanone
- Bromine (Br₂)
- Glacial Acetic Acid
- Water
- Sodium bicarbonate solution (saturated)
- Sodium thiosulfate solution (saturated)
- Anhydrous magnesium sulfate
- Diethyl ether

Procedure:

- Dissolve 4,4-dimethylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The color of the bromine should disappear as it reacts.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into a larger beaker containing ice water.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- If any unreacted bromine remains (indicated by a persistent orange color), add a few drops of saturated sodium thiosulfate solution until the color disappears.
- Extract the aqueous mixture with diethyl ether.

- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **2-Bromo-4,4-dimethylcyclohexanone** can be purified by distillation under reduced pressure or by column chromatography.

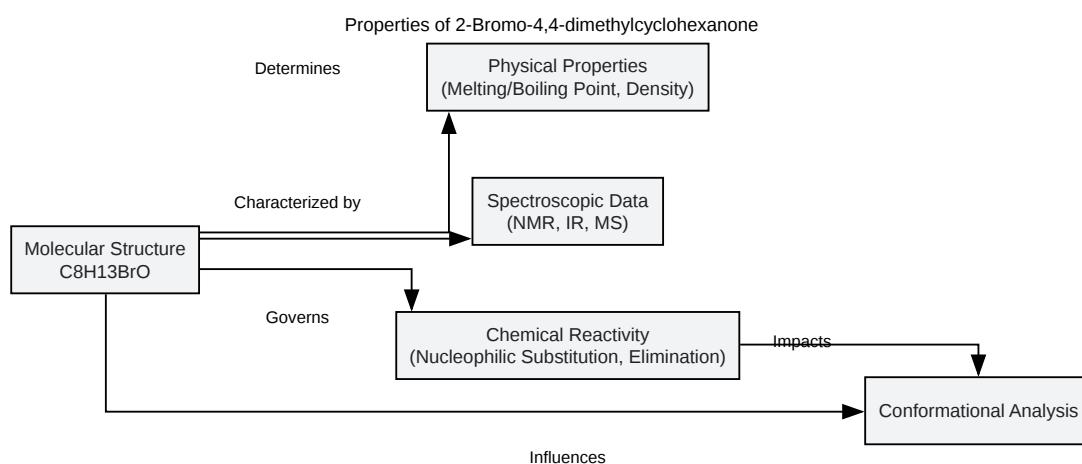
Chemical Reactivity and Handling

Reactivity

2-Bromo-4,4-dimethylcyclohexanone is expected to exhibit reactivity typical of α -haloketones. The key reactive center is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: The bromide ion is a good leaving group, allowing for the introduction of various nucleophiles at the α -position.
- Elimination Reactions: Treatment with a non-nucleophilic base can lead to the formation of an α,β -unsaturated ketone.
- Favorskii Rearrangement: In the presence of a strong base, α -haloketones can undergo a Favorskii rearrangement to form a ring-contracted carboxylic acid derivative. For **2-Bromo-4,4-dimethylcyclohexanone**, this would likely yield a substituted cyclopentanecarboxylic acid.

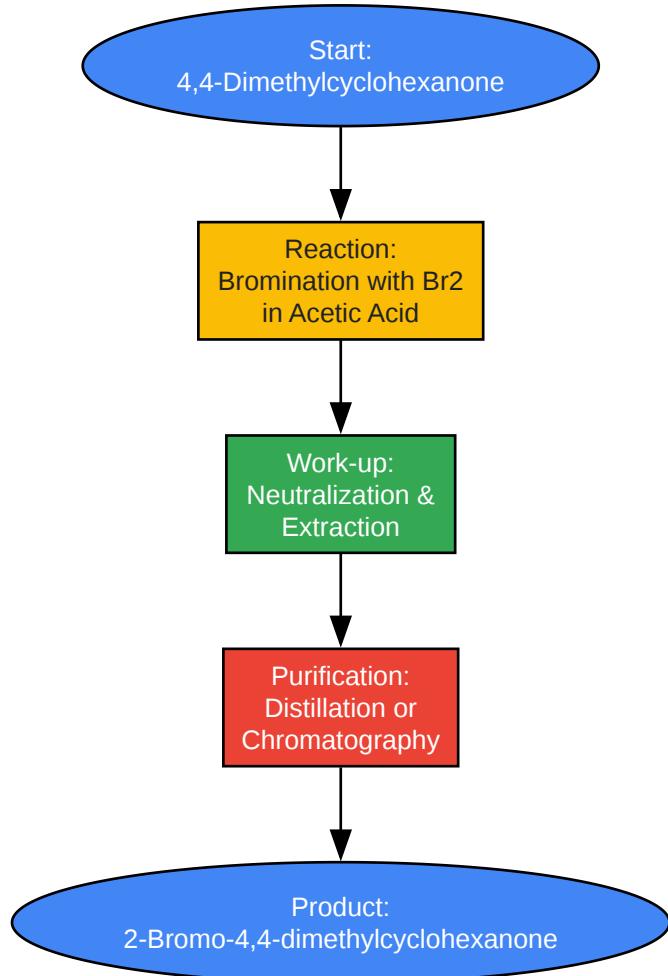
Conformational Analysis


The conformational equilibrium of 2-bromocyclohexanones is influenced by a balance of steric and electronic effects. Generally, there is a preference for the bromine atom to occupy the axial position to minimize dipole-dipole repulsion between the C-Br and C=O bonds. However, 1,3-diaxial interactions can destabilize this conformation. For **2-Bromo-4,4-dimethylcyclohexanone**, the gem-dimethyl group at the 4-position does not directly interact with the substituent at the 2-position in a 1,3-diaxial manner, but it does lock the conformation of that part of the ring, which will influence the overall conformational preference.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Handling and Safety

α -Bromoketones are generally lachrymatory and skin irritants. It is crucial to handle **2-Bromo-4,4-dimethylcyclohexanone** in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Logical Relationships and Workflows


The following diagrams illustrate the relationships between the properties of **2-Bromo-4,4-dimethylcyclohexanone** and a typical experimental workflow for its synthesis.

[Click to download full resolution via product page](#)

Fig. 1: Interrelation of **2-Bromo-4,4-dimethylcyclohexanone** properties.

Synthetic Workflow for 2-Bromo-4,4-dimethylcyclohexanone

[Click to download full resolution via product page](#)**Fig. 2:** Synthetic workflow for **2-Bromo-4,4-dimethylcyclohexanone**.

Conclusion

2-Bromo-4,4-dimethylcyclohexanone is a potentially valuable synthetic intermediate, though detailed experimental data on its properties are currently lacking in the public domain. This guide provides a foundational understanding of its expected physical and chemical characteristics based on established principles and data from related compounds. The outlined synthetic protocol offers a reliable starting point for its preparation. Further experimental

investigation is warranted to fully characterize this compound and explore its applications in organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Bromocyclohexanone | 822-85-5 | Benchchem [benchchem.com]
- 3. CAS 822-85-5: 2-Bromocyclohexanone | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. chegg.com [chegg.com]
- 6. Answered: What are the following values for 2-bromo-cyclohexanone NMR in the attached table? | bartleby [bartleby.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthetic Access to Aromatic α -Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-4,4-dimethylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8638299#physical-and-chemical-properties-of-2-bromo-4,4-dimethylcyclohexanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com